molecular formula C20H20N4O3S2 B3005594 N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide CAS No. 896029-99-5

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Cat. No.: B3005594
CAS No.: 896029-99-5
M. Wt: 428.53
InChI Key: QQIJOJYIDZSFHO-UHFFFAOYSA-N
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Description

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a 1,3,4-thiadiazole derivative featuring a thioether-linked 2-((2-ethoxyphenyl)amino)-2-oxoethyl side chain and a 4-methylbenzamide substituent. The ethoxyphenyl group introduces electron-donating properties, while the methylbenzamide moiety enhances lipophilicity. This structural configuration is hypothesized to optimize biological activity by balancing solubility and membrane permeability.

Properties

IUPAC Name

N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-3-27-16-7-5-4-6-15(16)21-17(25)12-28-20-24-23-19(29-20)22-18(26)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIJOJYIDZSFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a complex organic compound that incorporates a thiadiazole ring, which has been associated with a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features several key structural components:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Benzamide Moiety : Often linked to various therapeutic effects, particularly in cancer treatment.
  • Ethoxy and Methyl Substituents : These groups may enhance solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. For instance, the compound has shown:

  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by modulating apoptotic markers such as Bcl-2 and cleaved caspases.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase by down-regulating critical proteins like cyclin-dependent kinase 1 (CDK1) and cyclin A2.

Table 1: Summary of Anticancer Mechanisms

MechanismEffect on Cancer Cells
Apoptosis InductionIncreased levels of cleaved caspases
Cell Cycle ArrestDown-regulation of CDK1 and cyclin A2
Modulation of Bcl-2Decreased anti-apoptotic signals

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have demonstrated:

  • Broad-Spectrum Antibacterial Effects : Effective against various bacterial strains due to the ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Study on Antiproliferative Effects

A study focusing on derivatives similar to this compound reported significant antiproliferative activity against A549 lung carcinoma cells. The results indicated that these compounds could serve as potential lead candidates in cancer therapy due to their ability to inhibit tumor growth effectively .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of thiadiazole derivatives has revealed that:

  • Substituent Variations : Changes in substituents on the thiadiazole ring can significantly affect biological activity. For example, replacing chlorine with fluorine enhanced cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Thiadiazole Core Modifications
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Substituted with a chlorobenzylidene group and 4-methylphenyl. Exhibits insecticidal and fungicidal activities due to the electron-withdrawing Cl atom enhancing electrophilicity.
  • N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): Piperidinyl-thioether side chain enhances basicity and solubility. Key Difference: The ethoxyphenyl group in the target compound may confer better metabolic stability than the piperidine moiety.
(b) Functional Group Variations
  • Nitro group enhances redox activity but may reduce metabolic stability. Key Difference: Ethoxy group in the target compound offers steric bulk and lipophilicity absent in the fluoro analogue.
  • 2-ethoxy-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (): Hydroxyamino group introduces hydrogen-bonding capacity. Likely improved solubility but reduced membrane permeability compared to the target compound.

Key Insights :

  • The target compound’s ethoxyphenyl and methylbenzamide groups may enhance target affinity over chlorophenyl analogues () while avoiding the metabolic instability of nitro groups ().
  • Compared to piperidine-containing derivatives (), the ethoxy group may reduce off-target interactions with neurological enzymes.

Key Insights :

  • The target compound’s lower LogP (predicted 2.8) compared to phenylpropyl derivatives () suggests better aqueous solubility.
  • Thioether coupling (as in and ) is a critical step for analogues, but yields remain unreported for the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves coupling thiol-containing intermediates (e.g., 1,3,4-thiadiazole-2-thiol derivatives) with halogenated acetamide precursors under reflux in anhydrous solvents like acetone or DMSO. Potassium carbonate is often used as a base to deprotonate thiols and facilitate nucleophilic substitution . Optimizing molar ratios (e.g., 1:1 thiol to halide), solvent polarity, and reaction time (3–6 hours) can enhance yields. For example, refluxing with dry acetone at 70–80°C for 3 hours achieved ~70% yield in analogous thiadiazole-acetamide syntheses .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the compound, particularly the thiadiazole ring and amide linkages?

  • Methodology :

  • 1H/13C NMR : Key for identifying proton environments (e.g., aromatic protons from the 2-ethoxyphenyl group at δ 6.8–7.5 ppm, thiadiazole protons at δ 8.0–8.5 ppm) and carbonyl carbons (amide C=O at ~165–170 ppm) .
  • X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H⋯N interactions stabilizing the thiadiazole ring) and confirms dihedral angles between aromatic moieties .
  • Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns specific to the thiadiazole core .

Q. What purification techniques are critical for isolating high-purity compound, and how do solvent systems influence crystallization efficiency?

  • Methodology : Recrystallization using ethanol/water or DMSO/water mixtures (2:1 ratio) effectively removes unreacted starting materials. For instance, cooling hot ethanol solutions to 4°C yields crystalline products with >95% purity . Polar aprotic solvents like DMSO enhance solubility of intermediates, while gradual addition of anti-solvents (e.g., water) promotes controlled crystallization .

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate interactions between this compound and enzymatic targets like pyruvate:ferredoxin oxidoreductase (PFOR)?

  • Methodology :

  • Target Preparation : Use crystal structures of PFOR (PDB ID: 1AA5) to define active-site residues (e.g., cysteine clusters involved in electron transfer).
  • Ligand Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding modes. Key parameters include grid boxes centered on the PFOR flavin-binding site and flexible side-chain sampling .
  • Validation : Compare docking scores (ΔG) with known PFOR inhibitors (e.g., nitazoxanide derivatives) and validate via mutagenesis studies targeting predicted interaction residues .

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines when evaluating anticancer potential?

  • Methodology :

  • Dose-Response Curves : Use Hill slope analysis to compare IC50 values in resistant vs. sensitive cell lines (e.g., MCF-7 vs. HeLa).
  • Mechanistic Profiling : Pair cytotoxicity assays with flow cytometry (apoptosis markers) and Western blotting (e.g., caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .
  • Metabolic Interference Testing : Assess whether discrepancies arise from differential expression of metabolic enzymes (e.g., cytochrome P450 isoforms) using enzyme inhibitors like ketoconazole .

Q. How can SAR models identify key functional groups responsible for antimicrobial activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 4-methylbenzamide with nitro or chloro variants) and test against Gram-positive/-negative panels .
  • QSAR Modeling : Use Gaussian09 or MOE to calculate electronic descriptors (HOMO/LUMO, logP) and correlate with MIC values. Thiadiazole sulfur atoms and ethoxy groups often enhance membrane permeability .
  • 3D Pharmacophore Mapping : Identify essential hydrogen-bond acceptors (e.g., thiadiazole N atoms) using Phase or Discovery Studio .

Q. What theoretical frameworks guide experimental design for assessing platelet aggregation modulation?

  • Methodology :

  • Receptor-Based Hypotheses : Link to GPVI or P2Y12 receptor inhibition theories. Use platelet-rich plasma (PRP) assays to measure ADP-induced aggregation suppression .
  • Kinetic Modeling : Apply Michaelis-Menten kinetics to quantify IC50 for COX-1/2 inhibition, correlating with thromboxane B2 levels via ELISA .

Q. Which computational approaches validate reproducibility of enzyme inhibition under varying conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate enzyme-ligand complexes at different pH (5.0–7.4) and temperatures (25–37°C). Monitor RMSD/RMSF to assess binding stability .
  • Bootstrapping Statistics : Apply 1000-iteration resampling to IC50 datasets to calculate 95% confidence intervals, ensuring robustness across replicates .

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